![molecular formula C17H21N3O4 B13099274 tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate](/img/structure/B13099274.png)
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyloxycarbonyl group and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different imidazole derivatives, while reduction can produce simpler amine compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing imidazole derivatives exhibit anticancer properties. The imidazole ring is known to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases that are overexpressed in various cancers, leading to reduced cell proliferation and increased apoptosis .
Case Study:
A study published in the International Journal of Molecular Sciences highlighted the potential of imidazole derivatives as anticancer agents. The researchers synthesized several derivatives and tested their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects attributed to the imidazole moiety .
1.2 Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. The presence of the benzyloxycarbonyl group enhances solubility and bioavailability, making these compounds effective against a range of pathogens.
Case Study:
In a recent investigation, a series of benzyloxycarbonyl-substituted imidazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential as new antimicrobial agents .
Biochemical Applications
2.1 Enzyme Inhibition
The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to disease states such as diabetes and inflammation. The imidazole ring is known to coordinate with metal ions in enzyme active sites, thereby inhibiting their function.
Case Study:
Research focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer metabolism. Compounds similar to tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate were shown to effectively inhibit IDO activity, leading to enhanced immune responses against tumors .
Material Science Applications
3.1 Synthesis of Functional Materials
The versatility of this compound allows it to be used as a building block for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific properties.
Case Study:
A study explored the use of imidazole-based compounds in creating conductive polymers for electronic applications. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and mechanical strength .
Summary of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Significant cytotoxic effects on cancer cells |
Antimicrobial activity | Potent antibacterial effects against pathogens | |
Biochemical Applications | Enzyme inhibition | Effective IDO inhibitors enhancing immune response |
Material Science | Functional materials synthesis | Improved conductivity in polymer composites |
Mechanism of Action
The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyloxycarbonyl-protected amino acids and imidazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 220851-46-7
- Molecular Formula : C19H27N3O5
- Molecular Weight : 377.44 g/mol
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to tert-butyl imidazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain conjugated imidazoles displayed an inhibitory zone ranging from 9 to 12 mm against Staphylococcus aureus and Escherichia coli, comparable to conventional antibiotics .
Anticancer Activity
The anticancer potential of tert-butyl imidazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxic effects on cancer cell lines. For instance, a related compound exhibited an IC50 value of 1.5 µM against mouse lymphoma cells, indicating strong cytotoxicity . Furthermore, hydrolyzed peptide conjugates derived from imidazoles have shown enhanced activity against various cancer models, including Ehrlich’s ascites carcinoma .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole compounds are noteworthy as well. A study utilizing a carrageenan-induced rat paw model found that certain derivatives of imidazole exhibited significant inhibition of inflammation, with some compounds achieving up to 9.3% inhibition compared to a standard drug (indomethacin) . This suggests that modifications in the imidazole structure can lead to varying degrees of anti-inflammatory efficacy.
Study on Antimicrobial Properties
In a comprehensive study examining the antimicrobial effects of various imidazole derivatives, researchers synthesized multiple compounds by conjugating amino acids with benzylpiperazine. The resulting products were tested against several bacterial strains using the agar-well diffusion method. The results indicated that the Trp- and Phe-containing conjugates had enhanced antibacterial activity, with inhibitory zones comparable to established antibiotics .
Study on Anticancer Effects
A focused investigation on the anticancer effects of tert-butyl imidazole derivatives was conducted using human cancer cell lines. The study revealed that specific modifications in the side chains significantly influenced the cytotoxicity profiles of these compounds. For example, compounds with halogen substitutions showed improved activity against human cancer cells compared to their non-substituted counterparts .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(22)20-10-14(19-12-20)9-18-15(21)23-11-13-7-5-4-6-8-13/h4-8,10,12H,9,11H2,1-3H3,(H,18,21) |
InChI Key |
JSZIEZQSVUCXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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